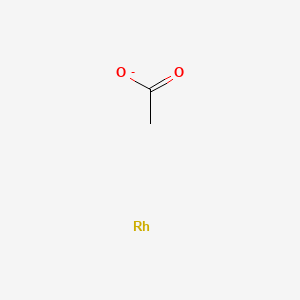

Rhodium acetate

Description

Historical Development of Rhodium(II)-Catalyzed Organic Transformations

The journey of rhodium in catalysis began in the mid-20th century, initially in hydrogenation reactions. numberanalytics.comnumberanalytics.com A major advancement in organorhodium chemistry was the discovery of the Wilkinson complex in the mid-1960s, which opened up the field of homogeneous hydrogenation. e-bookshelf.de

A pivotal moment for dirhodium(II) acetate (B1210297) in organic synthesis came in 1973, thanks to the pioneering work of Teyssié and his collaborators. ualberta.cacaltech.edursc.org They demonstrated that dirhodium(II) acetate is an exceptionally effective catalyst for a wide array of transformations involving diazo compounds. caltech.edu This discovery was a significant milestone, leading to the rapid development of a vast library of successful and selective organic transformations. chemeurope.comualberta.cathieme-connect.com These reactions include rhodium(II)-catalyzed O-H and N-H insertions, as well as the cyclopropanation of olefins and aromatic systems. chemeurope.comthieme-connect.com

The exceptional reactivity and high turnover rates of Rh₂(OAc)₄ made it a focal point of intense research. rsc.org This led to its establishment as one of the most versatile and effective catalysts for the decomposition of diazo compounds. rsc.org The development of chiral dirhodium(II) carboxamidate catalysts further expanded the scope of these transformations, enabling high levels of enantioselectivity in reactions like intramolecular cyclopropanation and carbon-hydrogen insertion. nih.govmdpi.com

Fundamental Structural Features of Dirhodium(II) Paddlewheel Complexes

Dirhodium(II) tetraacetate was the first binuclear rhodium paddlewheel compound to have its structure confirmed by X-ray crystallography. researchgate.net These complexes are characterized by a dinuclear core of two rhodium atoms bridged by four equatorial ligands, which are typically carboxylates. researchgate.netnih.govmdpi.com This arrangement gives the complex a distinctive "paddlewheel" or "lantern" shape. researchgate.netresearchgate.net

The two rhodium atoms are also connected by a covalent bond, and each rhodium atom exhibits a distorted octahedral geometry. nih.govmdpi.commdpi.com The equatorial positions are occupied by the bridging ligands, while the two axial positions, located trans to the Rh-Rh bond, are typically occupied by weakly coordinated solvent molecules. thieme-connect.comresearchgate.net These axial ligands are labile and represent the catalytically active sites. nih.gov It is generally accepted that the robust paddlewheel structure remains intact during catalytic reactions. nih.gov

Dirhodium(II) paddlewheel complexes are notable for their stability under various conditions, including heat, moisture, and ambient atmosphere, while still being highly active catalysts for the decomposition of diazo compounds. nih.gov

A key feature of dirhodium(II) paddlewheel complexes is the single bond between the two rhodium atoms. mdpi.comresearchgate.net Each rhodium atom in the Rh₂(OAc)₄ core is in the +2 oxidation state, a state that is uncommon for mononuclear rhodium compounds but is stabilized in this dimeric structure. nsf.gov The Rh-Rh bond length is sensitive to the nature of the axial ligands and typically ranges from 2.38 to 2.52 Å. researchgate.netresearchgate.net For instance, in [Rh₂(μ-O₂CCH₃)₄(DBU)₂], the Rh-Rh bond distance is 2.4108(3) Å. mdpi.com

The electronic configuration of the dirhodium(II) core is a subject of significant interest. Each Rh(II) ion has a d⁷ configuration, contributing a total of 14 valence electrons to the metal-metal bonding. nsf.gov This leads to a ground-state electronic configuration of σ²π⁴δ²δ²π⁴. researchgate.netnsf.govrsc.org This configuration signifies a formal Rh-Rh single bond, though it is often described as an "electron-rich" single bond due to the filled π, π, δ, and δ orbitals. nsf.gov The highest occupied molecular orbital (HOMO) is often centered on the Rh₂(δ)/Form(π/nb) molecular orbital, while the lowest unoccupied molecular orbital (LUMO) is localized on the ligand orbitals. acs.org The presence of an empty Rh-Rh σ orbital allows the complex to act as an electron acceptor. nsf.gov

The electronic properties, including the oxidation potential of the rhodium atoms, can be modulated by changing the bridging ligands. researchgate.net For example, the oxidation potential (E₁/₂) for Rh₂(OAc)₄ is 1.02 V in DCM, whereas for dirhodium(II) tetra(caprolactamate) it is 0.05 V in CH₃CN. researchgate.net

The coordination environment of each rhodium atom in a dirhodium(II) paddlewheel complex is considered to be octahedral. nih.gov The four equatorial positions are occupied by the bridging carboxylate ligands, creating the stable paddlewheel structure. mdpi.com The two remaining coordination sites are the axial positions, which are perpendicular to the plane of the rhodium atoms and equatorial ligands. mdpi.com

These axial positions are typically occupied by labile ligands, often solvent molecules like water or acetone. thieme-connect.comnih.govmdpi.com The exchange of these axial ligands is a facile process that occurs rapidly at room temperature, in contrast to the exchange of the equatorial bridging ligands, which requires more forcing conditions like high temperatures. mdpi.com This lability of the axial ligands is crucial for catalysis, as they can readily dissociate to create coordinatively unsaturated metal centers where substrate binding and subsequent reaction can occur. mdpi.comacs.org

The nature of the axial ligand can influence the color of the complex. For instance, paddlewheel-type Rh₂ complexes with axial O-donor ligands are typically green, while those with axial N-donor ligands are often purple or red. mdpi.com While axial ligand substitution is common, equatorial ligand exchange is also a key method for modifying the catalyst's properties. researchgate.net This can involve replacing acetate groups with other carboxylates or different bidentate ligands like amidates and amidinates. researchgate.netresearchgate.net This modification allows for fine-tuning of the steric and electronic properties of the catalyst. mdpi.com

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

42204-14-8 |

|---|---|

Formule moléculaire |

C2H4O2Rh |

Poids moléculaire |

162.96 g/mol |

Nom IUPAC |

acetic acid;rhodium |

InChI |

InChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

NENDHUHGFRLXEN-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] |

SMILES canonique |

CC(=O)O.[Rh] |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

5503-41-3 42204-14-8 |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Catalyst Design

Preparation and Purification of Dirhodium(II) Acetate (B1210297) Precursors

Dirhodium(II) tetraacetate, commonly abbreviated as Rh₂(OAc)₄, serves as a foundational precursor for a vast array of more complex and specialized dirhodium catalysts. The standard preparation of this emerald-green powder typically involves the reaction of hydrated rhodium(III) chloride with acetic acid. chemeurope.com The process often requires heating to facilitate the reduction of Rh(III) to Rh(II) and the formation of the characteristic paddlewheel structure. chemeurope.comresearchgate.net In this structure, two rhodium atoms are linked by a single bond and bridged by four acetate ligands, with two axial positions available for coordination. squ.edu.omsnnu.edu.cn

Ligand exchange is a common strategy for synthesizing derivatives. For instance, the acetate groups can be replaced by other carboxylates. chemeurope.com The purification of Rh₂(OAc)₄ and its precursors is crucial for ensuring catalytic activity and reproducibility. Recrystallization is a common method. For example, dissolving the crude product in a suitable solvent like dichloromethane (B109758) and subsequently washing it with aqueous solutions can remove impurities. orgsyn.orgorgsyn.org Chromatographic techniques, such as silica (B1680970) gel column chromatography, are also employed to isolate the pure complex. mdpi.comtennessee.edu In some preparations, a Soxhlet extraction apparatus is used to facilitate the reaction and purification process, particularly when dealing with less soluble components. orgsyn.org

Rational Design and Synthesis of Modified Dirhodium(II) Acetate Catalysts

The modification of the basic dirhodium(II) acetate structure is a key strategy for tuning its catalytic properties, including reactivity, selectivity, and enantioselectivity. snnu.edu.cn This is achieved by altering the electronic and steric environment of the dirhodium core through modifications of both the axial and bridging ligands. acs.org

Axial Ligand Functionalization and Adduct Formation

The axial positions of dirhodium(II) complexes are typically occupied by weakly coordinating solvent molecules, which are readily replaced by substrate or other ligands. researchgate.net This lability is central to their catalytic cycle. mdpi.com The intentional introduction of specific axial ligands can significantly modulate the catalyst's properties and even enable new reactivities. acs.orgnih.gov

Complexes with one or two N-heterocyclic carbene (NHC) ligands coordinated to the axial positions have been successfully isolated and characterized. acs.orgnih.gov These adducts have shown to be effective catalysts in reactions like the arylation of aldehydes. acs.orgnih.gov Similarly, phosphines and phosphites can coordinate to the axial sites, and the stability of these adducts is influenced by the σ-donor strength of the phosphorus ligand. acs.org The formation of adducts with various ligands, including those with nitrogen or sulfur donor atoms, has been extensively studied. mdpi.comnih.gov

Impact of Axial Ligand Electronic and Steric Properties

The electronic and steric properties of axial ligands play a critical role in determining the reactivity and selectivity of the dirhodium catalyst. The coordination of an axial ligand alters the electronic structure of the dirhodium core, which can be observed through changes in spectroscopic properties and redox potentials. researchgate.netchemrxiv.org

The donor strength of an axial ligand influences the electron density at the rhodium centers. researchgate.net Stronger σ-donating ligands increase the electron density, which can affect the catalyst's electrophilicity and its interaction with substrates. tennessee.eduresearchgate.net For example, in reactions involving rhodium carbenoids, the axial ligand can influence the stability and reactivity of the carbene intermediate. researchgate.netchemrxiv.org

Steric bulk of the axial ligand can also be a determining factor. nih.gov Increased steric hindrance around the axial site can influence the approach of the substrate, thereby affecting stereoselectivity. mdpi.com In some cases, bulky axial ligands can even inhibit catalytic activity. researchgate.net The interplay between electronic and steric effects is complex and provides a rich avenue for catalyst design.

Hydrogen-Bonding Interactions in Axial Ligand Coordination

For instance, computational studies have indicated that hydrogen bonds involving the dirhodium unit, reactants, and solvent can be important for the reaction mechanism. acs.orgnih.gov In certain catalytic cyclopropanation reactions, interligand hydrogen bonding has been shown to stabilize donor/acceptor carbenes, benefiting both reactivity and selectivity. researchgate.net

Bridging Ligand Modification and Heteroleptic Dirhodium(II) Complexes

The modification of the four bridging ligands that form the "paddlewheel" is a primary strategy for creating new dirhodium catalysts. acs.org By introducing different carboxylate or carboxamidate ligands, the steric and electronic properties of the catalyst can be finely tuned. nih.gov

The synthesis of heteroleptic complexes, which contain a mixture of different bridging ligands, offers a higher level of catalyst customization. mdpi.comnih.gov These complexes can be prepared through controlled ligand exchange reactions. nih.govacs.org For example, starting with Rh₂(OAc)₄, a portion of the acetate ligands can be replaced by other carboxylates or amidates. nih.gov The synthesis of heteroleptic dirhodium(II,II) complexes with bridging acetate and chelating bipyridyl ligands has been reported, where substituents on the bipyridyl ligand were varied to study electronic effects. uct.ac.za

| Catalyst Type | Modification | Key Feature | Application | Reference |

|---|---|---|---|---|

| Axially Modified | N-Heterocyclic Carbene (NHC) Axial Ligand | Enables new reactivity | Arylation of aldehydes | acs.orgnih.gov |

| Heteroleptic Bridging | Mixed acetate and bipyridyl ligands | Tunable electronic properties | Hydroformylation | uct.ac.za |

| Chiral Bridging | (S)-tert-butylsulfonylprolinate (S-TBSP) | High enantioselectivity | Asymmetric cyclopropanation | nsf.gov |

| Heteroleptic Chiral | Mixed achiral and chiral amidate ligands | Diastereodivergent catalysis | Asymmetric cyclopropanation | nih.gov |

Development of Chiral Dirhodium(II) Acetate Derivatives for Asymmetric Catalysis

A major focus in dirhodium catalyst development is the creation of chiral derivatives for asymmetric synthesis. researchgate.netcanberra.edu.au This is typically achieved by using chiral bridging ligands, often derived from amino acids or other enantiomerically pure starting materials. squ.edu.omrsc.orgscispace.com

Elucidation of Catalytic Mechanisms in Dirhodium Ii Acetate Chemistry

General Principles of Rhodium(II)-Carbenoid Mediated Reactions

The catalytic cycle of dirhodium(II) acetate-mediated reactions commences with the electrophilic addition of the catalyst to a diazo compound. squ.edu.om This interaction facilitates the expulsion of dinitrogen, resulting in the formation of a metal-stabilized carbene, a highly reactive electrophilic species. squ.edu.om The fate of this carbenoid intermediate is then dictated by the surrounding substrate, leading to a diverse array of chemical transformations. squ.edu.omajol.info

The generation of a rhodium-stabilized carbenoid is the pivotal step in these catalytic processes. Transition metal complexes that are effective for diazo decomposition act as Lewis acids, and their catalytic activity is dependent on the metal center being coordinatively unsaturated. squ.edu.om This allows them to react as electrophiles with diazo compounds. squ.edu.om The generally accepted mechanism involves the electrophilic addition of the dirhodium(II) acetate (B1210297) catalyst to the diazo compound, which leads to the loss of dinitrogen from a diazonium ion adduct to form a metal-stabilized carbene. squ.edu.om

The reactivity of the resulting carbenoid is influenced by the substituents on the diazo compound. princeton.edu Electron-withdrawing groups on the diazo compound generally increase its stability. squ.edu.om For instance, carbenoids derived from acceptor/acceptor diazo compounds are highly electrophilic. princeton.edu Conversely, a donor substituent can stabilize the carbenoid through resonance. princeton.edu The structure of the carbenoid has a significant impact on the outcome of the reaction, with some carbenoids favoring intermolecular C-H insertions while others undergo rearrangements or dimerization. capes.gov.bremory.edu

The dirhodium(II) catalyst itself plays a crucial role in modulating the reactivity and selectivity of the carbenoid. The ligands attached to the rhodium centers can be modified to tune the electronic and steric properties of the catalyst. princeton.edufrontiersin.org For example, dirhodium(II) perfluorobutyrate is a highly reactive catalyst, often leading to lower selectivity, whereas dirhodium(II) carboxamidates are known to be optimal for intermolecular C-H insertion reactions. ajol.infoprinceton.edu

In the presence of heteroatoms such as nitrogen, oxygen, or sulfur, rhodium-stabilized carbenoids can react to form ylide intermediates. chemeurope.comresearchgate.net These ylides are generated through the reaction of the electrophilic carbene with a nucleophilic species like a sulfide, ether, or amine. rsc.org The formation of the ylide can occur either as a metal-associated species or as a "free" ylide after dissociation of the metal catalyst. lookchem.com

Once formed, these ylide intermediates can undergo a variety of transformations, providing powerful tools for constructing new chemical bonds with high regio- and stereoselectivity. researchgate.net Common transformations include:

illinois.edunih.gov-Sigmatropic Rearrangement: This is a prevalent pathway for allylic ylides, leading to the formation of rearranged products. lookchem.comnih.gov For oxonium ylides, this rearrangement can proceed through a metal-free intermediate. nih.gov

illinois.edunih.gov-Stevens Rearrangement: This is another possible rearrangement pathway for ylides. researchgate.net

X-H Insertion: The ylide can be trapped by an X-H bond (where X = N, O, S), resulting in a formal insertion product. chemeurope.comresearchgate.net

1,3-Dipolar Cycloaddition: Carbonyl ylides can participate in [3+2] cycloaddition reactions with dipolarophiles. illinois.edu

The specific transformation that occurs is influenced by several factors, including the nature of the heteroatom, the substituents on the ylide, and the reaction conditions. For example, in some rhodium-promoted reactions, early catalyst dissociation leads to a metal-free ylide that undergoes a illinois.edunih.gov-sigmatropic rearrangement. nih.gov In contrast, copper-catalyzed reactions may favor a metal-coordinated ion-pair that leads to a illinois.edunih.gov-rearrangement. nih.gov

Generation and Reactivity of Metal-Stabilized Carbenoids

Detailed Mechanistic Pathways of Key Dirhodium(II) Acetate Catalyzed Reactions

Among the myriad of reactions catalyzed by dirhodium(II) acetate, cyclopropanation stands out as a particularly well-studied and synthetically valuable transformation. The mechanism of this reaction, including its stereochemical intricacies, has been a subject of considerable investigation.

Cyclopropanation Reactions

The metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a general and stereoselective method for synthesizing cyclopropanes. nih.gov Dirhodium(II) acetate is a highly effective catalyst for this transformation. chemeurope.com The reaction is believed to proceed through the formation of a rhodium carbenoid intermediate, which then transfers the carbene moiety to the alkene in a concerted fashion. wikipedia.org

A key characteristic of this reaction is the retention of the alkene's configuration in the cyclopropane (B1198618) product. wikipedia.org The interaction between the rhodium carbenoid and the alkene is a competing process with the formation of metal ylides when heteroatoms are present. lookchem.com

While a definitive mechanistic picture is still evolving, the stereochemical outcome of rhodium-catalyzed cyclopropanation is generally rationalized by considering the trajectory of the alkene's approach to the metal carbene. wikipedia.org For monosubstituted carbenes and terminal olefins, an "end-on" approach is proposed, where the double bond of the alkene is nearly parallel to the metal-carbene double bond. wikipedia.org In this model, the substituent on the olefin is oriented away from the carbene's substituent to minimize steric interactions. wikipedia.org An alternative "side-on" approach has been suggested for vinyl-substituted carbenes. wikipedia.org

The enantioselectivity in asymmetric cyclopropanation reactions is governed by the chiral ligands on the dirhodium catalyst. These ligands create a chiral environment around the active rhodium center, which differentiates between the two faces of the approaching alkene. The structure and symmetry of the catalyst, including the arrangement of the chiral ligands, are crucial for achieving high levels of enantioselectivity. mdpi.com

The outcome of dirhodium(II) acetate-catalyzed cyclopropanation is significantly influenced by the structure of both the substrate and the catalyst.

Substrate Influence: The electronic nature of the alkene plays a critical role. Electron-rich and electron-neutral alkenes are generally good substrates for cyclopropanation. nih.gov Cyclopropanation of electron-deficient alkenes is more challenging due to the electrophilic nature of the metal carbene, but can be achieved with specific catalysts. nih.gov The substituents on the diazo compound also have a profound effect on reactivity and selectivity. nih.govnih.gov

Catalyst Structure Influence: The choice of dirhodium catalyst is paramount in controlling both the yield and the stereoselectivity of the cyclopropanation reaction. Chiral dirhodium(II) carboxylates have been extensively developed for asymmetric cyclopropanation. nih.gov For example, catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ have shown excellent enantioselectivity in the cyclopropanation of various alkenes with aryldiazoacetates. nih.govnih.gov The specific catalyst can influence the product distribution, favoring either cyclopropanation or competing pathways like C-H insertion. nih.gov The steric and electronic properties of the ligands on the dirhodium catalyst dictate the chiral environment and, consequently, the stereochemical outcome of the reaction. mdpi.commdpi.comrsc.org

Stereochemical Course and Origin of Stereoselectivity

: Carbon-Hydrogen (C-H) Functionalization Reactions

The functionalization of carbon-hydrogen (C-H) bonds, traditionally considered unreactive, has become a significant area of research in organic synthesis. Dirhodium(II) acetate has emerged as a powerful catalyst in this field, facilitating a range of C-H functionalization reactions. These transformations are prized for their atom economy and ability to streamline the synthesis of complex molecules. The catalytic prowess of dirhodium(II) acetate stems from its ability to generate highly reactive rhodium carbene intermediates from diazo compounds. nih.gov This section delves into the mechanistic details of these important reactions.

Mechanism of C-H Insertion by Rhodium Carbenoids

The insertion of a rhodium carbene into a C-H bond is a cornerstone of dirhodium(II) acetate catalysis. wikipedia.org The process is initiated by the reaction of dirhodium(II) acetate with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-stabilized carbene. rsc.org This intermediate is a highly electrophilic species. princeton.eduillinois.edu

The generally accepted mechanism for C-H insertion involves a concerted, albeit asynchronous, process. princeton.edu Computational studies support a mechanism where the vacant p-orbital of the electrophilic metal carbene overlaps with the σ-orbital of the C-H bond. rsc.org This interaction leads to a three-centered transition state, resulting in the simultaneous cleavage of the C-H bond and formation of a new C-C bond with retention of configuration at the carbon center. rsc.org The catalyst, having facilitated the transfer of the carbene, is then regenerated, completing the catalytic cycle. rsc.org

The reactivity of C-H bonds towards insertion generally follows the order: tertiary > secondary > primary. cas.cn Furthermore, C-H bonds adjacent to heteroatoms exhibit enhanced reactivity. cas.cn The selectivity of the insertion can be influenced by the electronic properties of the carbene and the steric environment of the C-H bond. illinois.edu

Table 1: Key Steps in Rhodium Carbene C-H Insertion

| Step | Description |

| 1. Catalyst Activation | Dirhodium(II) acetate reacts with a diazo compound. |

| 2. Carbene Formation | Loss of dinitrogen (N2) to form a rhodium carbene intermediate. rsc.org |

| 3. C-H Activation | The rhodium carbene interacts with a C-H bond of the substrate. rsc.org |

| 4. Insertion | A concerted process occurs through a three-centered transition state, forming a new C-C bond and cleaving the C-H bond. rsc.org |

| 5. Product Formation & Catalyst Regeneration | The functionalized product is released, and the dirhodium(II) catalyst is regenerated for the next cycle. rsc.org |

C-H Activation via Rhodium(I) and Rhodium(III) Pathways

While dirhodium(II) acetate is renowned for carbene-mediated C-H functionalization, rhodium complexes in other oxidation states, namely Rh(I) and Rh(III), also play a crucial role in C-H activation, often through different mechanistic pathways. These pathways are distinct from carbene insertions and typically involve the direct interaction of the rhodium center with the C-H bond. wikipedia.org

Rhodium(I) complexes can activate C-H bonds through processes like oxidative addition. snnu.edu.cn For instance, certain Rh(I) complexes can catalyze the H-D exchange between arenes and water, a process that involves the dissociation of a ligand to create a vacant coordination site, followed by the activation of the C-H bond. researchgate.net

Rhodium(III) catalysts are also effective for C-H activation. americanelements.comamericanelements.com For example, the hydroarylation of alkenes and alkynes can be catalyzed by Rh(III) complexes. unizar.es The mechanism often involves a chelation-assisted C-H activation, where a directing group on the substrate coordinates to the rhodium center, positioning it for the cleavage of a specific C-H bond. This is followed by the insertion of the unsaturated partner (alkene or alkyne) and subsequent reductive elimination to afford the functionalized product. unizar.es

Allylic C-H Amination and Acetoxylation Mechanistic Insights

The functionalization of allylic C-H bonds is a particularly valuable transformation, and dirhodium catalysts have been employed in these reactions. However, mechanistic studies often point towards the involvement of higher oxidation state rhodium species.

In the case of allylic C-H amination catalyzed by CpRh complexes (where Cp is pentamethylcyclopentadienyl), kinetic and computational studies suggest a mechanism involving the activation of the allylic C-H bond to form a Cp*Rh(π-allyl) intermediate. chemrxiv.orgacs.org The reaction is often promoted by an external oxidant. acs.org Evidence supports a pathway where the amination occurs via an allylic acetate intermediate. chemrxiv.orgnsf.gov This intermediate can be formed through an oxidatively induced reductive elimination from a Rh(IV) species. acs.org

Similarly, allylic C-H acetoxylation can proceed through related intermediates. While much of the research in this area has focused on palladium catalysts, the principles can be extended to rhodium systems. mdpi.comresearchgate.netnih.govacs.org The mechanism often involves the formation of a π-allyl metal complex. For rhodium-catalyzed reactions, it's proposed that an external oxidant can facilitate the reductive elimination of the allyl group with an acetate ligand from a higher-valent rhodium center. chemrxiv.org

Heteroatom-Hydrogen (X-H) Insertion Reactions (X = N, O, S)

Dirhodium(II) acetate is also a highly effective catalyst for the insertion of carbenes into heteroatom-hydrogen (X-H) bonds, where X is typically nitrogen, oxygen, or sulfur. nih.gov These reactions provide a direct route to the formation of C-N, C-O, and C-S bonds.

The mechanism is analogous to C-H insertion, involving the formation of a rhodium carbene intermediate. This electrophilic species is then attacked by the lone pair of electrons on the heteroatom (N, O, or S) of the substrate. This leads to the formation of an ylide intermediate. Subsequent proton transfer results in the formation of the final insertion product. These reactions are generally very efficient and occur under mild conditions. researchgate.net

Ring Expansion and Rearrangement Reactions (e.g., Wolff Rearrangement)

Dirhodium(II) acetate can catalyze various rearrangement reactions, with the Wolff rearrangement being a prominent example. scielo.org.mxscielo.org.mx The Wolff rearrangement involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846), which can then be trapped by a nucleophile. wikipedia.org

In a dirhodium(II) acetate-catalyzed Wolff rearrangement, the catalyst first reacts with the diazo compound to form a rhodium carbene. scielo.org.mx This carbene can then undergo a 1,2-rearrangement to form a ketene, with concomitant loss of the rhodium catalyst. wikipedia.org The resulting ketene is a versatile intermediate that can react with various nucleophiles, such as water, alcohols, or amines, to yield carboxylic acids or their derivatives. scielo.org.mxwikipedia.org

Dirhodium(II) acetate is also implicated in other ring expansion reactions. For example, it can catalyze the reaction of indoles with halodiazoacetates to produce quinoline-3-carboxylates. beilstein-journals.org The proposed mechanism involves the initial cyclopropanation of the indole (B1671886) ring by the rhodium carbene, followed by a ring-opening of the resulting labile cyclopropane intermediate and elimination to form the expanded quinoline (B57606) ring system. beilstein-journals.org Similarly, Rh(I) catalysts can promote the ring expansion of vinylcyclopropanes to seven-membered rings. nih.gov

Transfer Hydroarylation Mechanisms

Transfer hydroarylation is a process where an aryl group is transferred from one molecule to another, typically an alkene or alkyne. Rhodium catalysts, including those derived from rhodium(II) acetate, are effective in promoting these transformations.

The mechanism for rhodium-catalyzed transfer hydroarylation can be complex and substrate-dependent. In some systems, the reaction is believed to proceed through a chelation-assisted C-H activation of the aromatic substrate, leading to a metallacycle intermediate. rsc.org This is followed by the coordination and insertion of the alkene or alkyne into the rhodium-carbon bond. Protonolysis then releases the hydroarylated product and regenerates the active catalyst. rsc.org

Recent studies on certain rhodium-catalyzed transfer hydroarylation reactions have revealed a reversible, redox-neutral catalytic cycle. acs.org The mechanism involves transmetalation with an alcohol substrate, followed by β-carbon elimination from an intermediate, which is the turnover-limiting step. Migratory insertion of the acceptor molecule into the rhodium-aryl bond and subsequent transmetalation complete the catalytic cycle. acs.org

Kinetic Studies and Rate-Limiting Steps in Dirhodium(II) Acetate Catalysis

The rate-limiting step in reactions catalyzed by dirhodium(II) acetate and its derivatives is not uniform; it is highly dependent on the nature of the reactants and the specific transformation being catalyzed. snnu.edu.cnnih.gov Detailed kinetic investigations, often complemented by Density Functional Theory (DFT) calculations, have been crucial in elucidating these mechanistic nuances. snnu.edu.cn

In the functionalization of unactivated sp³ C–H bonds using aryldiazoacetates, comprehensive kinetic studies have revealed that the C–H functionalization or insertion step, rather than the formation of the rhodium carbene intermediate, is the rate-determining step (RDS). nih.govacs.orgresearchgate.net Experiments monitoring reaction progress have shown that under these conditions, the reaction kinetics are typically zero-order with respect to the concentration of the diazo compound and first-order with respect to the dirhodium catalyst concentration. nih.gov This indicates that the catalyst is saturated with the diazo substrate and the turnover is limited by the subsequent carbene insertion into the C–H bond.

Conversely, for other transformations, the formation of the rhodium carbene intermediate from the diazo compound through the extrusion of dinitrogen (N₂) is the slowest step in the catalytic cycle. nih.gov This is often the case in cyclopropanation reactions where the subsequent reaction of the carbene is very fast. nih.gov For instance, kinetic experiments and DFT calculations for certain B–H insertion reactions showed that metal carbene formation was the rate-limiting step. snnu.edu.cn However, in a contrasting Si–H insertion reaction, the insertion step itself was identified as the most likely rate-determining step. snnu.edu.cn

The nature of the rate-determining step can also change based on the specific type of cycloaddition or coupling reaction. In a [3+2]-cycloaddition between enodiazoacetamide and nitrosoarene catalyzed by Rh₂(OAc)₄, the rate-limiting step was determined to be the transfer of the NR₂ group, a process that involves two catalyst molecules. frontiersin.org In a different catalytic system, the dirhodium(II)-catalyzed asymmetric arylation of phenanthrene-9,10-diones with arylboronic acids, kinetic analysis indicated that the transmetalation involving the dirhodium complex and the arylboronic acid is the rate-determining step, with the reaction being zeroth-order in the dione (B5365651) substrate. nih.govacs.org

These findings underscore the complexity of dirhodium(II) catalysis, where the slowest step of the catalytic cycle is finely tuned by the interplay between the catalyst, the diazo precursor, and the substrate.

Table 1. Rate-Determining Steps and Kinetic Orders in Various Dirhodium(II) Acetate Catalyzed Reactions.

Computational and Theoretical Investigations of Dirhodium Ii Acetate Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are pivotal in elucidating the fundamental electronic properties and bonding characteristics of dirhodium(II) acetate (B1210297) systems. These computational approaches allow for a detailed examination of molecular geometries, bond strengths, and the nature of metal-metal and metal-ligand interactions.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the properties of dirhodium(II) acetate and its analogues. frontiersin.orgnih.govmdpi.com DFT calculations are instrumental in accurately predicting the geometric structures of these complexes. nih.gov By optimizing the geometry, researchers can obtain key structural parameters, which can then be compared with experimental data from techniques like X-ray crystallography. mdpi.com

DFT is also extensively used to probe the electronic properties of these systems. For instance, calculations can reveal the charge distribution within the molecule, highlighting the electrophilic nature of the rhodium centers, which is crucial for their catalytic activity. frontiersin.org The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. Hybrid functionals like B3LYP are commonly employed for transition metal complexes. nih.gov Moreover, DFT has been successfully used to study the electronic structure of various rhodium-oxygen complexes, providing insights into their stability and bonding. nih.gov The electronic configuration of the Rh(II) centers (σ²π⁴δ²δ²π⁴) results in a formal Rh-Rh single bond, a feature that is well-described by DFT calculations. uni-konstanz.deresearchgate.net

A study on the reaction of dirhodium tetraacetate with a B-DNA double helix utilized DFT to understand the binding, revealing that the dimetallic center coordinates to an adenine (B156593) base. researchgate.net Furthermore, DFT calculations have been employed to screen the frontier molecular orbitals (FMOs) of rhodium paddlewheel complexes, suggesting their potential as hole conductors in molecular electronics. uni-konstanz.deresearchgate.net

The rhodium-rhodium (Rh-Rh) bond is a defining feature of dirhodium(II) acetate and related paddlewheel complexes. The length of this bond is a key indicator of the strength of the metal-metal interaction and can be influenced by the nature of both the bridging and axial ligands. Computational methods, particularly DFT, have been instrumental in predicting and analyzing the Rh-Rh bond length.

Early computational studies sometimes found discrepancies between calculated and experimentally determined Rh-Rh bond lengths, with many DFT methods predicting longer bonds than observed. mdpi.com For instance, a B3LYP calculation for diaquo rhodium formate (B1220265) yielded a Rh-Rh bond length of 2.454 Å, significantly longer than the experimental value of 2.3855 Å for the diaquo complex of rhodium acetate. mdpi.com However, the inclusion of relativistic effects in the calculations, either through effective core potentials (ECPs) or all-electron methods, has been shown to improve the accuracy of the predicted bond length. mdpi.com

A survey of the Cambridge Crystallography database for 165 similar rhodium carboxylates showed an average Rh-Rh bond length of 2.39 Å. mdpi.com The Rh-Rh bond distance in adducts of rhodium(II) acetate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was determined to be 2.4108(3) Å. mdpi.com Computational mapping of a series of dirhodium(II) catalysts with various bidentate ligands using the BP86 functional predicted Rh-Rh bond lengths that showed strong correlation with other geometric parameters, reflecting the rigidity of the Rh₂L₄ scaffold. nih.gov

< RHD-Table data='{ "headers": ["Compound", "Experimental Rh-Rh Bond Length (Å)", "Computational Method", "Predicted Rh-Rh Bond Length (Å)", "Reference"], "rows": [ ["Diaquo this compound", "2.3855 ± 0.0005", "B3LYP (for diaquo rhodium formate)", "2.454", " mdpi.com"], ["Average of 165 rhodium carboxylates", "2.39", "N/A", "N/A", " mdpi.com"], ["[Rh₂(μ-O₂CCH₃)₄(DBU)₂]", "2.4108(3)", "N/A", "N/A", " mdpi.com"], ["[Rh₂(μ-O₂CCMe₃)₄(DBU)₂]", "2.4143(2)", "N/A", "N/A", " mdpi.com"] ] }' >

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity of chemical species. In the context of dirhodium(II) acetate catalysis, FMO analysis, often performed in conjunction with DFT calculations, provides valuable insights into the interactions between the catalyst and substrates. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic character of the FMOs of the rhodium carbene intermediate, which is the key reactive species in many transformations, dictates its reactivity. The HOMO-LUMO gap is an important parameter that can be correlated with the stability and reactivity of the complex. chemrxiv.org For instance, the coordination of axial ligands to the dirhodium center can significantly alter the energies of the FMOs. chemrxiv.org

In a study of dirhodium complexes with imidazole (B134444), DFT calculations revealed qualitative differences in the computed frontier orbitals, which could lead to modified photocatalytic activity. nih.gov The FMOs of dirhodium paddlewheel complexes have been analyzed to understand their potential in molecular electronics, with calculations suggesting that the HOMO is closer to the work function of gold, indicating hole conductor behavior. uni-konstanz.deresearchgate.net The key frontier orbitals of dirhodium paddlewheel complexes often involve the Rh d orbitals. researchgate.net

< RHD-Table data='{ "headers": ["Complex", "HOMO-LUMO Gap (eV)", "Computational Method", "Reference"], "rows": [ ["Dirhodium tetraformate", "Not specified", "M06/SDD[6-311+G(d,p)]//B3LYP/LANL2DZ[6-31G(d)]", " chemrxiv.org"], ["Dirhodium tetraformate with axial ligand", "Generally increases", "M06/SDD[6-311+G(d,p)]//B3LYP/LANL2DZ[6-31G(d)]", " chemrxiv.org"] ] }' >

Analysis of Rhodium-Rhodium Bond Length and its Computational Prediction

Mechanistic Modeling of Catalytic Cycles and Transition States

Computational modeling is a cornerstone for elucidating the complex mechanisms of reactions catalyzed by dirhodium(II) acetate. These studies allow for the detailed exploration of reaction pathways, the identification of intermediates and transition states, and the calculation of energy barriers, all of which are critical for understanding and optimizing catalytic processes. mdpi.com

A fundamental question in many reactions catalyzed by dirhodium(II) acetate, such as cyclopropanation and C-H insertion, is whether the reaction proceeds through a concerted mechanism (where bond-forming and bond-breaking occur in a single step) or a stepwise mechanism (involving one or more intermediates). Computational studies are uniquely suited to address this question by mapping out the potential energy surface for different pathways.

For example, in the cyclopropanation of alkenes with diazoacetates, DFT calculations (B3LYP) have predicted an asynchronous but concerted transition state. nih.gov This means that while the two new carbon-carbon bonds are formed in a single step, the bond formation is not perfectly simultaneous. In contrast, for certain C-H amination reactions, computational results suggest that a triplet stepwise pathway, involving a hydrogen atom abstraction followed by a radical recombination, is more favorable than a singlet concerted pathway. nih.gov The relative energies of the transition states for each pathway determine which mechanism is favored.

A key outcome of mechanistic modeling is the generation of reaction energy profiles, which map the change in free energy as the reaction progresses from reactants to products through various transition states and intermediates. frontiersin.orgchemrxiv.orgrsc.orgacs.orgnih.govclockss.org The highest point on this profile corresponds to the rate-determining step of the reaction, and its energy relative to the reactants is the activation barrier.

DFT calculations have been extensively used to compute these energy profiles for a wide range of reactions catalyzed by dirhodium(II) acetate. For instance, in the cyclization of enoldiazoacetamides with nitrosoarenes, DFT calculations were used to compare different reaction pathways and identify the most feasible one. frontiersin.org The calculated free energy barriers for each step provide a quantitative measure of the reaction kinetics. frontiersin.org In the rhodium-catalyzed C-H activation of 2-arylphenols, DFT calculations revealed the energy barriers for C-H activation and subsequent carboxylation steps. chemrxiv.org Similarly, for the C-H activation of phenylpyridine, a relatively low barrier of 17.6 kcal/mol was calculated for the concerted metalation-deprotonation step. rsc.org

< RHD-Table data='{ "headers": ["Reaction Step", "System", "Computational Method", "Calculated Activation Barrier (kcal/mol)", "Reference"], "rows": [ ["Rh₂(OAc)₄-carbene formation", "Rh₂(OAc)₄ + diazo compound", "B3LYP-D3", "10.3", " frontiersin.org"], ["C-H activation (CMD)", "Phenylpyridine + Rh(III)-acetate", "Not specified", "17.6", " rsc.org"], ["C-H activation (CMD)", "N-acetoxybenzamide + Cp*Rh(CO₃)", "Not specified", "20.8", " nih.gov"], ["Tertiary C-H amination (concerted)", "Substrate + Rh-nitrene", "DFT", "18.1", " nih.gov"], ["Tertiary C-H amination (stepwise H-abstraction)", "Substrate + Rh-nitrene", "DFT", "12.8", " nih.gov"] ] }' >

Exploration of Concerted versus Stepwise Reaction Pathways

Spectroscopic Correlations and Computational Validation of Experimental Data

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for elucidating the intricate electronic and molecular structures of dirhodium(II) acetate and its derivatives. Theoretical methods, most prominently Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for validating experimental data, assigning spectral features, and predicting spectroscopic properties with remarkable accuracy. acs.orgrsc.orgnih.gov This computational validation extends across vibrational, nuclear magnetic resonance, and electronic spectroscopy, offering a deeper understanding of bonding, structure, and reactivity.

Vibrational Spectroscopy Correlations

DFT calculations have proven highly effective in reproducing the fundamental vibrational modes observed in the infrared (IR) and Raman spectra of dirhodium(II) tetracarboxylate compounds. acs.org By computing harmonic vibrational frequencies at an optimized molecular geometry, researchers can confidently assign experimental peaks to specific bond stretches, bends, and other molecular motions. acs.orgresearchgate.net This is particularly valuable for complex molecules where normal coordinates may arise from the coupling of several internal coordinates. researchgate.net

Studies have shown that calculated frequencies for dirhodium(II) tetraacetate [Rh₂(OAc)₄] and its formate analogue [Rh₂(O₂CH)₄] closely match experimental observations. acs.org For instance, the critical Rh-Rh stretching vibration, a direct probe of the metal-metal bond, is computationally predicted to be around 300 cm⁻¹. researchgate.net The influence of substituent groups on the carboxylate ligands and the effect of axial coordination, for example with water molecules, on the vibrational spectra have also been successfully modeled. researchgate.net

Below is a comparison of selected experimental and DFT-calculated vibrational frequencies for dirhodium(II) tetraformate, a close analogue of the acetate, which demonstrates the strong correlation.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν(Rh-Rh) | 344 | 340 | acs.org |

| ν(Rh-O) | 395 | 399 | acs.org |

| νₐₛ(CO₂) | 1581 | 1577 | acs.org |

| νₛ(CO₂) | 1406 | 1402 | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy Validation

Computational methods, particularly DFT calculations using the Gauge-Invariant Atomic Orbital (GIAO) method, are instrumental in predicting and validating NMR chemical shifts (¹H, ¹³C, and ¹⁰³Rh). researchgate.netnih.gov This approach has been successfully applied to study the complexation of dirhodium(II) acetate with various ligands, helping to determine adduct structures in solution. nih.govnih.gov

The ¹⁰³Rh nucleus is particularly sensitive to its electronic environment, but its NMR signals have historically been difficult to detect. nih.gov Recent advancements in triple resonance NMR experiments, combined with DFT calculations, have made ¹⁰³Rh chemical shifts accessible. nih.gov There is an excellent correlation between experimental and computed ¹⁰³Rh shifts, which provides profound insight into the electronic structure of the dirhodium core. nih.gov For example, the calculated ¹⁰³Rh chemical shift for dirhodium(II) tetraacetate is in strong agreement with the experimental value. nih.govmpg.de The deshielding effect observed upon increasing fluorination of the acetate ligands is also accurately captured by these calculations. nih.gov

The following table presents a comparison of experimental and computationally derived NMR chemical shifts for dirhodium(II) acetate and its trifluoroacetate (B77799) derivatives, highlighting the predictive power of DFT.

| Compound | Nucleus | Experimental Shift (δ, ppm) | Calculated (DFT) Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| [Rh₂(OAc)₄] | ¹⁰³Rh | 7301 | 7301 (Referenced) | nih.govmpg.de |

| [Rh₂(OAc)₃(OTfa)] | ¹⁰³Rh | 7401 | 7404 | nih.govmpg.de |

| cis-[Rh₂(OAc)₂(OTfa)₂] | ¹⁰³Rh | 7503 | 7507 | nih.govmpg.de |

| [Rh₂(OAc)(OTfa)₃] | ¹⁰³Rh | 7604 | 7609 | nih.govmpg.de |

| [Rh₂(OTfa)₄] | ¹⁰³Rh | 7681 | 7709 | nih.govmpg.de |

Electronic (UV-Vis) Spectroscopy and TD-DFT

Time-dependent Density Functional Theory (TD-DFT) is the premier computational technique for simulating the electronic absorption (UV-Vis) spectra of dirhodium(II) complexes. researchgate.netresearchgate.net TD-DFT calculations allow for the assignment of observed absorption bands to specific electronic transitions. rsc.orgmdpi.com For dirhodium(II) acetate, the characteristic low-energy band in the visible spectrum (around 590-600 nm) is well-established as the Rh₂(π) → Rh₂(σ) transition. mdpi.com Higher energy bands are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

Computational studies accurately model the changes in the UV-Vis spectrum upon axial ligation. rsc.org The coordination of ligands like amines or glutathione (B108866) to the axial positions of the dirhodium core introduces new, often strong, absorption bands and can cause a blue-shift in the lowest energy transition. rsc.orgmdpi.com TD-DFT calculations can predict these new bands, which often have significant charge-transfer character, and explain their origins by analyzing the molecular orbitals involved in the transitions. rsc.org The agreement between TD-DFT generated spectra and experimental data is generally excellent. researchgate.netmdpi.com

The table below compares experimental and TD-DFT calculated electronic transitions for a dirhodium(II) complex.

| Compound/System | Experimental λₘₐₓ (nm) | Calculated Transition (nm) | Assignment | Reference |

|---|---|---|---|---|

| [Rh₂(OAc)₄] | ~589 | ~603 | π(Rh₂) → σ(Rh₂) | rsc.orgmdpi.commdpi.com |

| [Rh₂(OAc)₄] | ~450 | - | Rh₂/O(ligand) based transitions | mdpi.com |

| [Rh₂(1-naphthoate)₄(acetone)₂] | 603 | 603 | π²(Rh₂) → σ²(Rh₂) | mdpi.com |

| [Rh₂(1-naphthoate)₄(acetone)₂] | 527 | 527 | π(Rh-O) → σ²(Rh₂) | mdpi.com |

Spectroscopic and Structural Characterization Techniques for Rhodium Ii Acetate Research

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of rhodium(II) acetate (B1210297) and its derivatives in the solid state. This technique has been instrumental in confirming the iconic paddlewheel structure of the dirhodium(II) tetraacetate core, [Rh₂(μ-O₂CCH₃)₄]. This structure features two rhodium atoms bridged by four acetate ligands, creating a cage-like framework.

Research using single-crystal XRD has provided detailed information on bond lengths and angles. For instance, the Rh-Rh bond distance is a critical parameter that is sensitive to the nature of the axial ligands coordinated to the dirhodium core. In [Rh₂(μ-O₂CCH₃)₄(H₂O)₂], the Rh-Rh bond length is approximately 2.371(1) Å. researchgate.net When the axial water molecules are replaced by other ligands, this distance can change. For example, in the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) adduct, [Rh₂(μ-O₂CCH₃)₄(DBU)₂], the Rh-Rh bond distance is slightly longer at 2.4108(3) Å. mdpi.com Similarly, the Rh-N distance in this DBU adduct is 2.2681(3) Å. mdpi.com

The technique is also invaluable for characterizing more complex structures and intermolecular interactions. For example, in the DBU adduct, XRD analysis revealed that the complex crystallizes with chloroform (B151607) solvent molecules in its unit cell, and it identified intermolecular C–H···O interactions between the oxygen atoms of the rhodium acetate core and the hydrogen of the chloroform. mdpi.com In contrast, the analogous pivalate (B1233124) complex was found to be devoid of solvent in its crystal structure. mdpi.com

Table 1: Selected Crystallographic Data for Rhodium(II) Acetate Adducts

| Compound | Rh-Rh Distance (Å) | Axial Ligand Bond Distance (Å) | Space Group | Ref |

| [Rh₂(μ-O₂CCH₃)₄(H₂O)₂] | 2.371(1) | Rh-O: 2.295(2) | P1 | researchgate.net |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | Rh-N: 2.2681(3) | - | mdpi.com |

| [Rh₂(μ-O₂CCH₃)₄(DMF)₂] | 2.383(1) | Rh-O: 2.296(3) (avg) | C2/c | researchgate.net |

Data presented is illustrative and derived from published research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure, dynamics, and reactivity of rhodium(II) acetate complexes in solution.

¹H and ¹³C NMR for Ligand and Complex Characterization

¹H and ¹³C NMR are routinely used to characterize the ligands and confirm the formation of rhodium(II) acetate adducts. In the ¹H NMR spectrum of a rhodium(II) acetate adduct, the protons of the bridging acetate ligands typically appear as a sharp singlet. For instance, in the DBU adduct [Rh₂(μ-O₂CCH₃)₄(DBU)₂] measured in CDCl₃, this singlet is observed at 1.83 ppm. mdpi.com The signals for the protons of the coordinated axial ligands will also be present, and their chemical shifts can indicate successful coordination.

¹³C NMR spectroscopy provides complementary information. The carboxylate carbon of the bridging acetate ligands in [Rh₂(μ-O₂CCH₃)₄(DBU)₂] appears at 190.96 ppm. mdpi.com The coordination of a ligand to the rhodium center often results in a shift of the ligand's carbon signals compared to the free ligand, providing further evidence of complex formation. mdpi.com For example, in a rhodium(II) citrate (B86180) complex, the α- and β-carboxyl carbon signals were shifted to 195.3 and 192.8 ppm, respectively, from 179 and 176.5 ppm in the free ligand, indicating coordination through these carboxyl groups. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for [Rh₂(μ-O₂CCH₃)₄(DBU)₂] in CDCl₃

| Nucleus | Group | Chemical Shift (ppm) | Ref |

| ¹H | Acetate (CH₃) | 1.83 (s) | mdpi.com |

| ¹³C | Acetate (C=O) | 190.96 | mdpi.com |

| ¹³C | Acetate (CH₃) | 22.91–53.81 (range with DBU signals) | mdpi.com |

s = singlet. Data is for the specific adduct [Rh₂(μ-O₂CCH₃)₄(DBU)₂].

In Situ NMR Spectroscopy for Mechanistic Interrogation and Intermediate Detection

In situ NMR spectroscopy is a powerful technique for monitoring reactions as they occur, providing real-time information about the species present in solution. This allows for the direct observation of reactants being consumed, products being formed, and, crucially, the detection of transient reaction intermediates. acs.org

In the context of rhodium-catalyzed reactions, in situ NMR studies, often employing isotopically labeled compounds (e.g., ¹³C-labeled ligands), can help to identify the active catalytic species and resting states. acs.org By monitoring the changes in the NMR spectrum over time under catalytic conditions, researchers can gain deep insights into the reaction mechanism, such as identifying the rate-determining step and observing ligand exchange processes. nih.gov For example, detailed mechanistic studies of rhodium-catalyzed C-H activation have used in situ monitoring to follow the catalytic cycle. acs.org

Diffusion NMR for Supramolecular Interactions

Diffusion-ordered spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. numberanalytics.com This makes it an excellent tool for studying supramolecular chemistry, where non-covalent interactions lead to the formation of larger assemblies. nih.gov

In the study of rhodium(II) acetate, DOSY can be used to investigate the formation of host-guest complexes, oligomers, or other supramolecular structures in solution. By measuring the diffusion coefficient of the rhodium complex in the presence of a potential binding partner, one can determine if a larger, slower-diffusing species is formed. For instance, a study on tweezer-type rhodium complexes used ¹H DOSY NMR to show that different components in solution had a single diffusion coefficient, indicating they were part of a single supramolecular assembly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the electronic structure of transition metal complexes like rhodium(II) acetate. The spectra of dirhodium(II) paddlewheel complexes are typically characterized by two main bands in the visible region. mdpi.com

The lower energy band, often labeled Band A, typically appears between 550 and 700 nm. mdpi.combac-lac.gc.ca This absorption is assigned to the electronic transition from the π* molecular orbital to the σ* molecular orbital of the dirhodium core (Rh₂(π) → Rh₂(σ)). mdpi.com The position and intensity of this band are sensitive to the nature of the axially coordinated ligands. The ligand field strength of the axial ligand influences the energy of the rhodium d-orbitals, causing a shift in the absorption maximum. For example, the UV-Vis spectrum of Rh₂(CH₃COO)₄ shows peak maxima at 588 nm in water, which shifts to 556 nm with ethanethiol (B150549), 537 nm with methionine, and 521 nm with imidazole (B134444) as axial ligands, indicating an increasing ligand field strength in that series. bac-lac.gc.ca

A higher energy band, Band B, is typically observed in the 450 nm region. The assignment of this transition is less straightforward and can depend on the specific nature of the ligands in the primary coordination sphere. mdpi.com Studying the effect of different solvents on the UV-Vis spectrum can also provide insights into ligand exchange equilibria and the interaction of the complex with the solvent. mdpi.com

Table 3: UV-Vis Absorption Maxima for Rhodium(II) Acetate with Different Axial Ligands

| Axial Ligand (X) in Rh₂(OAc)₄X₂ | λ_max (nm) for Rh₂(π) → Rh₂(σ) | Solvent | Ref |

| H₂O | 588 | Water | bac-lac.gc.ca |

| Ethanethiol | 556 | Ethanethiol | bac-lac.gc.ca |

| Methionine | 537 | Saturated Methionine Solution | bac-lac.gc.ca |

| Imidazole | 521 | 0.1 M / 1.0 M Imidazole Solution | bac-lac.gc.ca |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Bonding Analysis

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic "fingerprint" that can be used for identification and structural analysis. iipseries.org In the study of rhodium(II) acetate, IR spectroscopy is particularly useful for monitoring the coordination of the carboxylate ligands and the binding of axial ligands.

The acetate ligands give rise to strong characteristic absorption bands corresponding to the asymmetric (ν_as(COO)) and symmetric (ν_s(COO)) stretching vibrations of the carboxylate group. The positions of these bands are sensitive to the coordination mode of the carboxylate. In addition, shifts in the vibrational frequencies of bonds within an axial ligand upon coordination to the rhodium center can confirm its binding. For example, IR shifts in the ν(C=O) and ν(Rh–O) modes can indicate axial ligand binding.

Table 4: Key Infrared Vibrational Frequencies for Rhodium(II) Acetate and its Adducts

| Compound/Adduct | Vibrational Mode | Frequency (cm⁻¹) | Significance | Ref |

| Rh₂(O₂CR)₄ type | ν(Rh-Rh) | ~300 (calculated) | Metal-metal bond vibration | researchgate.net |

| Rh₂(OAc)₄ adducts | ν(C=O) | Varies | Indicates acetate coordination and influence of axial ligand | |

| Rh₂(OAc)₄ adducts | ν(Rh-O) | Varies | Metal-ligand bond vibration | |

| [Rh₂(OAc)₄(DCM)]/[Rh₂(OAc)₄(DMSO)] | ν(C=O) / ν(Rh-O) | Shifts observed | Confirms axial ligand binding |

Thermal Analysis Techniques for Decomposition and Stability Studies

Thermal analysis methods are fundamental in determining the thermal stability and decomposition pathways of rhodium(II) acetate. These techniques measure changes in the physical and chemical properties of a material as a function of temperature. slideshare.netiranchembook.ir

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. slideshare.net For rhodium(II) acetate monohydrate (Rh₂(CH₃COO)₄·2H₂O), TGA studies reveal a multi-step decomposition process. In an inert nitrogen atmosphere, the initial mass loss corresponds to the dehydration of the complex, which is then followed by the decomposition of the anhydrous acetate to form metallic rhodium. researchgate.netresearchgate.netmaterialsciencejournal.org

One study investigating the non-isothermal decomposition of this compound monohydrate up to 400°C in a nitrogen atmosphere identified distinct thermal events. researchgate.net The dehydration step is followed by the main decomposition of the anhydrous salt, ultimately yielding rhodium metal. researchgate.netresearchgate.net The kinetic parameters of these processes, such as activation energy (Ea), can be calculated from TGA data collected at various heating rates. researchgate.net For instance, the isothermal decomposition of solid rhodium(II) acetate between 198.0–210.5°C was found to have an activation energy of 162.7 kJ mol⁻¹. researchgate.net

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Product |

| Dehydration | 110 - 130 | ~7.5% | Anhydrous Rhodium(II) Acetate |

| Decomposition | 265 - 278 | ~45.3% | Rhodium Metal |

| Data derived from studies on rhodium adducts under nitrogen atmosphere. materialsciencejournal.org |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal transitions by measuring the temperature difference or heat flow difference between a sample and a reference material as a function of temperature. slideshare.netmosbri.eu These techniques identify endothermic and exothermic processes associated with dehydration and decomposition.

For rhodium(II) acetate monohydrate, DTA and DSC curves show endothermic peaks corresponding to the energy absorbed during dehydration and subsequent decomposition. researchgate.netmaterialsciencejournal.org Studies have reported endothermic events for dehydration around 120°C and for decomposition in the range of 278-279°C under a nitrogen atmosphere. researchgate.netmaterialsciencejournal.org From DSC measurements, thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes for these transitions can be calculated. researchgate.net The enthalpy of decomposition for rhodium(II) acetate has been found to be comparable to that of many other metal carboxylates. researchgate.net

| Thermal Event | Peak Temperature (°C) (DTA) | Peak Temperature (°C) (DSC) | Nature of Process |

| Dehydration | 119 | 120 | Endothermic |

| Decomposition | 278 | 279 | Endothermic |

| Data from a study on a rhodium adduct heated at 5°C/min⁻¹ in a nitrogen atmosphere. materialsciencejournal.org |

Thermogravimetric Analysis (TGA)

X-ray Diffraction (XRD) for Crystalline Materials and Nanostructure Analysis

X-ray Diffraction (XRD) is an indispensable tool for determining the crystal structure of rhodium(II) acetate and for identifying the crystalline phases of its decomposition products. aip.org Single-crystal XRD analysis has provided detailed structural information for rhodium(II) acetate and its adducts. The dimeric structure of rhodium(II) acetate features a Rh-Rh single bond, with each rhodium atom in a distorted octahedral geometry. mdpi.comresearchgate.netchemeurope.com The crystal structure is typically monoclinic. chemeurope.comjst.go.jp

For an adduct with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), single-crystal XRD revealed a Rh-Rh bond distance of 2.4108(3) Å. mdpi.com Similarly, analysis of a chain complex with 1,4-diazabicyclo[2.2.2]octane (dabco) showed a Rh-Rh bond length of 2.3598(15) Å and a monoclinic space group of C2/c. jst.go.jp Powder XRD is frequently used to characterize the products of thermal decomposition, confirming the formation of crystalline rhodium metal or rhodium oxides. researchgate.netmaterialsciencejournal.orgaip.org

| Compound/Adduct | Crystal System | Space Group | Rh-Rh Bond Distance (Å) | Reference |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | - | - | 2.4108(3) | mdpi.com |

| [Rh₂(CH₃CO₂)₄(dabco)] | Monoclinic | C2/c | 2.3598(15) | jst.go.jp |

| Rhodium(II) acetate hydrate | Monoclinic | - | ~2.39 | chemeurope.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material. For rhodium(II) acetate, XPS is vital for confirming the Rh²⁺ oxidation state. aip.orgosti.gov

The Rh 3d region of the XPS spectrum is characteristic of the rhodium oxidation state. rsc.orgthermofisher.com For dirhodium(II) tetraacetate, the Rh 3d₅/₂ peak appears at a binding energy of approximately 308.9 eV, which serves as a standard for the Rh²⁺ state. osti.gov This value is distinct from that of metallic rhodium (Rh⁰, ~307.1-307.6 eV) and rhodium(III) compounds like RhCl₃ (Rh³⁺, ~310.1 eV). osti.govmdpi.com Researchers use XPS to monitor the stability of the Rh²⁺ oxidation state in catalytic systems and to study the reduction or oxidation of rhodium under various reaction conditions. osti.gov

| Rhodium Species | Rh 3d₅/₂ Binding Energy (eV) | Rh 3d₃/₂ Binding Energy (eV) | Reference |

| Rhodium(II) acetate (Rh²⁺) | 308.9 | - | osti.gov |

| Rhodium Metal (Rh⁰) | 307.1 | 311.8 | mdpi.com |

| Rhodium(III) Chloride (Rh³⁺) | 310.1 | - | osti.gov |

| Rhodium Native Oxide | 308.8 | - | thermofisher.com |

Scanning Electron Microscopy (SEM) for Morphological Characterization of Catalyst Materials

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology, including the size and shape, of materials derived from rhodium(II) acetate, which is often a precursor for catalysts. aip.orgrsc.orgmdpi.com SEM images provide direct visualization of the micro- and nanostructures formed.

For example, when rhodium(II) acetate is used as a precursor in chemical vapor deposition to synthesize rhodium nanostructures, SEM analysis shows that the morphology of the resulting Rh particles is highly dependent on the synthesis temperature. aip.org At different temperatures, distinct shapes such as cubes, pyramids, and hexagons can be formed. aip.org In the context of supported catalysts, SEM, often coupled with Energy-Dispersive X-ray spectroscopy (EDX), can reveal the dispersion and morphology of rhodium particles on a support material, such as the lamellar morphology of a rhodium-based coordination polymer. rsc.orgrsc.org SEM studies also show that without a capping agent, nanoparticles produced from rhodium(II) acetate can agglomerate into bulk structures. semanticscholar.org

Advanced Applications and Emerging Research Directions

Dirhodium(II) Acetate (B1210297) in Asymmetric Catalysis

Chiral dirhodium(II) paddlewheel complexes are highly effective catalysts for transformations involving metal carbenes, enabling the synthesis of complex molecules with specific stereochemistry. mdpi.comcanberra.edu.au Their unique structure, featuring two rhodium atoms bridged by four carboxylate or carboxamidate ligands, creates a chiral environment that can induce high levels of asymmetry in various reactions. canberra.edu.auajol.info The reactivity and selectivity of these catalysts can be finely tuned by modifying the bridging ligands, making them versatile for a broad spectrum of applications, including cyclopropanation and carbon-hydrogen (C-H) functionalization. ajol.infosqu.edu.om

The construction of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis, and dirhodium(II) catalysts are exceptionally proficient at mediating this reaction enantioselectively. nih.gov By catalyzing the decomposition of diazo compounds, these complexes generate rhodium-carbene intermediates that react with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively. canberra.edu.auajol.info

The choice of chiral ligand on the dirhodium(II) core is critical for achieving high enantioselectivity. nih.gov For instance, dirhodium(II) tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate), known as Rh₂(S-DOSP)₄, is a highly effective catalyst for the cyclopropanation of alkenes and the cyclopropenation of alkynes with aryldiazoacetates. nih.govacs.org Research has shown that while Rh₂(R-DOSP)₄ is a generally effective catalyst for cyclopropanation with methyl aryldiazoacetates and styrene (B11656), other catalysts like Rh₂(S-PTAD)₄ and Rh₂(R-BNP)₄ can provide superior enantioselectivity for specific substrates, such as those with ortho- or 3-methoxy-substituted aryldiazoacetates. nih.govnih.gov

A study on the cyclopropanation of styrene with various aryldiazoacetates highlighted the complementary roles of different chiral dirhodium catalysts. The results, summarized in the table below, demonstrate that the optimal catalyst depends on the substitution pattern of the diazo compound. nih.gov

Table 1: Catalyst Performance in Enantioselective Cyclopropanation of Styrene

| Aryldiazoacetate Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 4-Methoxyphenyl | Rh₂(R-DOSP)₄ | 95 | 98 |

| 2-Methoxyphenyl | Rh₂(S-PTAD)₄ | 85 | 88 |

| 3,4-Dimethoxyphenyl | Rh₂(S-PTAD)₄ | 88 | 94 |

| 3-Methoxyphenyl | Rh₂(R-BNP)₄ | 85 | 97 |

| 3,5-Dimethoxyphenyl | Rh₂(R-BNP)₄ | 82 | 93 |

Data sourced from a comprehensive guide on enantioselective dirhodium(II)-catalyzed cyclopropanation. nih.gov

Similarly, in the cyclopropenation of alkynes, Rh₂(S-DOSP)₄ has proven to be an exceptional catalyst, particularly with donor/acceptor-substituted carbenoids derived from aryldiazoacetates. acs.org The development of mixed-ligand catalysts, such as Rh₂(S-PTTL)₃TPA, has further expanded the scope of these reactions to include challenging substrates like aliphatic alkynes, often with results comparable or superior to the parent catalyst, Rh₂(S-PTTL)₄. researchgate.net

Dirhodium(II)-catalyzed C-H functionalization has emerged as a powerful strategy for streamlining the synthesis of complex organic molecules by directly converting C-H bonds into new functional groups. nih.govnih.gov Chiral dirhodium catalysts facilitate these reactions with high levels of enantioselectivity, enabling the creation of chiral centers with precision. canberra.edu.aubeilstein-journals.org These transformations typically involve the insertion of a rhodium-carbene intermediate into a C-H bond. canberra.edu.au

The development of highly robust chiral catalysts has been crucial for this field. For example, polymer-supported dirhodium(II) complexes based on N-phthaloyl-(S)-amino rhodium carboxylates have been synthesized and used for enantioselective carbenoid insertions into C(sp³)–H bonds, achieving yields up to 80%. beilstein-journals.org

Kinetic studies have revealed that the C-H functionalization step is often rate-determining. nih.gov To improve efficiency, researchers have optimized reaction conditions, such as using the hydrocarbon as the solvent and employing donor/acceptor carbenes with electron-withdrawing groups. nih.gov The tetraphenylphthalimido derivative, Rh₂(R-TPPTTL)₄, has been identified as an optimal catalyst for these reactions. nih.gov Under optimized conditions with extremely low catalyst loadings (e.g., 0.001 mol%), effective enantioselective C-H functionalization of various cycloalkanes with aryldiazoacetates can be achieved, yielding products with high enantiomeric excess (83–97% ee). nih.gov

A notable advancement in this area is the combined C-H activation/Cope rearrangement, which occurs when a vinylcarbenoid reacts with an allylic C-H bond. nih.gov The selectivity between direct C-H functionalization and cyclopropanation can be controlled by the choice of catalyst and diazo compound. For instance, in the reaction of 1,2-dihydronaphthalenes, the combination of methyl 2-diazopent-3-enoate with Rh₂(S-DOSP)₄ favors the combined C-H activation/Cope rearrangement, while using Rh₂(S-PTAD)₄ leads to cyclopropanation as the major pathway. nih.gov

In addition to enantioselectivity, dirhodium(II) acetate and its chiral derivatives are adept at controlling diastereoselectivity in various transformations. mdpi.comthieme-connect.com This is particularly valuable when creating molecules with multiple stereocenters, where the relative configuration of these centers is critical. thieme-connect.com

One powerful application is in annulation reactions, where multiple rings are formed in a single, highly selective process. For example, a dirhodium(II)-catalyzed reaction between enoldiazoacetamides and α-diazoketones can construct complex fused and bridged ring systems with excellent chemo-, regio-, and diastereoselectivity. nih.gov In this transformation, the use of dirhodium(II) perfluorobutyrate (Rh₂(pfb)₄) was found to be crucial for achieving the desired reactivity and selectivity, leading to the formation of a benzoxa[3.2.1]octane scaffold. nih.gov

Substrate control is another key strategy for achieving diastereoselectivity. thieme-connect.com The inherent chirality within a substrate can direct the outcome of a rhodium-catalyzed reaction. This has been demonstrated in intramolecular cyclopropanation reactions of unsaturated diazoacetates, where the geometry of the starting alkene influences the stereochemical outcome. unl.pt For instance, the cyclization of allyl-α-styryl-α-diazoacetate using Rh₂(S-DOSP)₄ showed that while the (E)-isomer gave low enantioselectivity, the (Z)-isomer and the corresponding 1,1-disubstituted alkene provided good levels of enantiocontrol (69-84% ee). unl.pt

Furthermore, the diastereoselectivity of C-H functionalization reactions can be profoundly influenced by the catalyst. In reactions with dihydronaphthalenes, different chiral dirhodium catalysts can lead to opposite asymmetric induction, providing an enantiodivergent route to products. nih.gov

Enantioselective Carbon-Hydrogen Functionalization

Role in Medicinal Chemistry Research Pathways

Dirhodium(II) acetate and related paddlewheel complexes have attracted considerable attention in medicinal chemistry, primarily for their potential as anticancer agents. nih.govnih.gov Their unique structure and reactivity allow them to interact with various biological macromolecules, including DNA and proteins, which is believed to be the basis of their biological activity. rsc.orgnih.gov

The antitumor activity of dirhodium(II) carboxylates was first reported in the 1970s, with studies showing their effectiveness against several tumor models in mice, including Ehrlich ascites, leukemia L1210, and sarcoma 180 tumors. nih.govrsc.org These compounds were found to inhibit DNA synthesis in tumor cells. nih.gov The general formula for these complexes is [Rh₂(O₂CR)₄]L₂, where the four bridging carboxylate ligands create a lantern-like structure around a rhodium-rhodium bond. rsc.org

The mechanism of action is thought to involve the interaction of the dirhodium unit with biological targets. It has been shown that dirhodium(II) acetate can bind to DNA, with a preference for axial binding to purine (B94841) bases, particularly adenine (B156593). rsc.org This binding is stabilized by hydrogen bonds between the carboxylate oxygen atoms and amino groups on the bases. rsc.org This interaction with DNA is believed to inhibit replication and transcription, contributing to the compound's cytostatic activity. rsc.orgnih.gov

Beyond DNA, dirhodium(II) complexes also interact with proteins and enzymes, especially those containing thiol groups. nih.govresearchgate.net Studies have shown that dirhodium(II) acetate reacts with amino acids like cysteine and methionine. nih.govnih.gov The interaction with cysteine can lead to the breakdown of the dirhodium cage structure, while methionine can bind to the axial positions of the dirhodium core and eventually displace the acetate ligands. nih.govnih.gov This reactivity with sulfur-containing biomolecules, such as glutathione (B108866), may play a role in both the efficacy and the detoxification pathways of these potential drugs. nih.govresearchgate.net

Recent research has evaluated the cytotoxicity of various dirhodium(II,II) complexes against human ovarian cancer cell lines. mdpi.com Some acetate and formamidinate complexes displayed moderate to increased cytotoxicity, in some cases surpassing that of the established drug cisplatin, particularly in cisplatin-resistant cell lines. mdpi.com

The specific binding preferences of dirhodium(II) acetate allow it to be used as a tool for differentiating between biological molecules. Its interactions are not limited to DNA strands but extend to individual nucleosides and amino acids. rsc.orgbac-lac.gc.ca

Spectroscopic studies have shown that dirhodium(II) acetate interacts differently with various potential ligands. For example, UV-Vis spectroscopy reveals distinct peak maxima when dirhodium(II) acetate is dissolved with different molecules, indicating varying ligand field strengths. The observed order of ligand field strength for axially coordinated ligands is H₂O < ethanethiol (B150549) (thiol) < methionine (thioether) < imidazole (B134444) (Nsp²). bac-lac.gc.ca This demonstrates the compound's ability to discriminate between different functional groups, such as the thioether in methionine and the imidazole side chain of histidine. bac-lac.gc.ca

This differential binding has been leveraged to study the structure of complex biological molecules. The interaction between dirhodium(II) acetate and adenosine, for instance, has been studied to understand the specific nature of its binding to purine nucleosides. acs.org Such selective interactions provide a basis for developing rhodium-based sensors or probes for specific biomolecules.

Synthesis of Bioactive Scaffolds and Complex Molecular Structures

Dirhodium(II) acetate and its derivatives have become indispensable tools in the construction of complex molecular architectures, particularly those with significant biological activity. researchgate.netnih.gov The catalyst's ability to mediate the formation of strained ring systems, such as cyclopropanes, makes it highly valuable. nih.gov Cyclopropanes are key structural motifs in numerous natural products and serve as versatile building blocks in synthetic chemistry, where ring-opening reactions can lead to a variety of useful intermediates. nih.gov